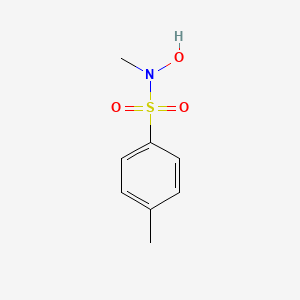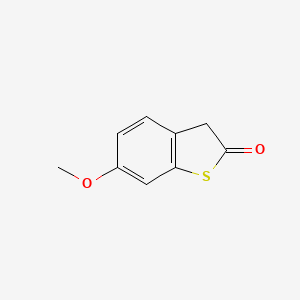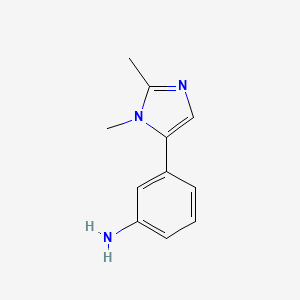
Tegoprazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tegoprazan is a synthetic compound known for its potential pharmaceutical applications. It is structurally characterized by the presence of a benzimidazole core linked to a chromenyl moiety, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tegoprazan involves the reaction of a 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylate or 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid amide with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol in the presence of a copper reagent, base, additive, and solvent . The reaction conditions typically include:
Copper Reagent: Copper(I) iodide
Base: Potassium carbonate
Additive: 1,10-Phenanthroline
Solvent: Dimethylformamide (DMF)
Temperature: 100°C
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tegoprazan undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole derivatives .
Applications De Recherche Scientifique
Tegoprazan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Tegoprazan involves its interaction with proton pump hydrogen ion/potassium ion exchange ATPase. It acts as a potassium-competitive acid blocker (P-CAB), inhibiting gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase . This inhibition prevents the enzyme from undergoing conformational changes necessary for hydrogen-potassium exchange, thereby reducing acid production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tegoprazan: A similar compound with a benzimidazole core and chromenyl moiety, used for treating GERD.
Omeprazole: A proton pump inhibitor with a different core structure but similar therapeutic use.
Lansoprazole: Another proton pump inhibitor with a benzimidazole core.
Uniqueness
This compound is unique due to its specific structural features, including the difluoro-substituted chromenyl moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors .
Propriétés
Formule moléculaire |
C20H19F2N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24) |
Clé InChI |
CLIQCDHNPDMGSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)
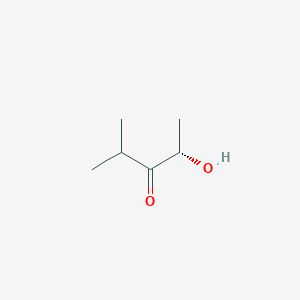
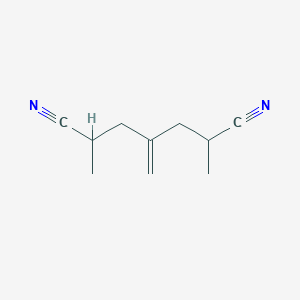
![6-tert-butylspiro[2.5]octane-1-carboxylic Acid](/img/structure/B8598161.png)
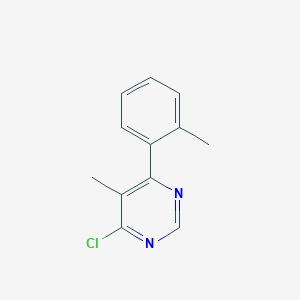
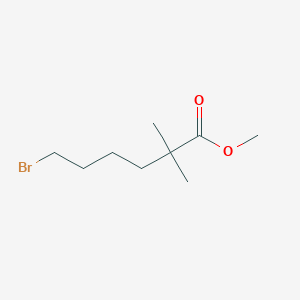
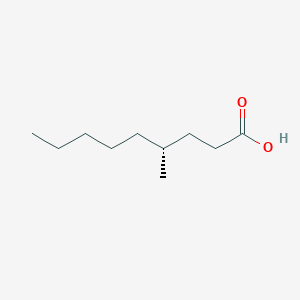
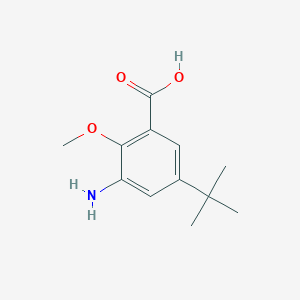
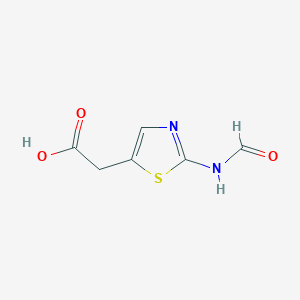
![2-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B8598188.png)
